![molecular formula C7H17Cl2N2O3P B586576 Alcophosphamide-d4 CAS No. 1794817-39-2](/img/new.no-structure.jpg)
Alcophosphamide-d4
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Overview
Description
Alcophosphamide-d4: is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13. This compound is primarily used in research settings, particularly in the study of metabolic pathways and the pharmacokinetics of Cyclophosphamide.
Mechanism of Action
Target of Action
Alcophosphamide-d4 is a metabolite of the chemotherapeutic agent Cyclophosphamide . It is primarily targeted towards CXCR , Fluorescent Dye , GCGR , and Neuropeptide Y Receptor . These targets play crucial roles in various biological processes, including cancer progression, endocrine regulation, metabolic diseases, and neurological disorders .
Mode of Action
This compound, similar to its parent compound Cyclophosphamide, is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . Following activation and formation of phosphoramide mustard, this compound acts as a bi-functional alkylating agent . It forms both intra- and interstrand DNA cross-links and DNA-protein cross-links , resulting in inhibition of DNA replication and cell death by apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets, which include CXCR, GCGR, and Neuropeptide Y Receptor . These pathways are involved in various physiological processes, including immune response, glucose homeostasis, and neuronal signaling . The disruption of these pathways by this compound can lead to altered cellular functions and potential therapeutic effects.
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Cyclophosphamide, given that it is a metabolite of the latter . Cyclophosphamide undergoes a complex process of metabolic activation and inactivation . A population pharmacokinetic model has been developed that simultaneously describes the kinetics of Cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide . This model could potentially be applied to understand the ADME properties of this compound.
Result of Action
The primary result of this compound action is the induction of DNA damage, leading to cell death . By forming DNA cross-links, this compound disrupts the normal process of DNA replication . This disruption can trigger apoptosis, or programmed cell death, effectively eliminating cancerous or abnormal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the structure of Alcophosphamide. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of deuterated 3-hydroxypropyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidic acid .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Alcophosphamide-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of Cyclophosphamide and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Cyclophosphamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Cyclophosphamide in the body.
Industry: Applied in the development of new chemotherapeutic agents and the optimization of existing ones.
Comparison with Similar Compounds
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
N-Dechloroethyl Cyclophosphamide: A metabolite of Cyclophosphamide with similar properties.
4-Hydroxy Cyclophosphamide: Another metabolite of Cyclophosphamide that shares similar biological activities.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in understanding the pharmacokinetics and dynamics of Cyclophosphamide.
Biological Activity
Alcophosphamide-d4 is a deuterated derivative of cyclophosphamide, an alkylating agent widely used in cancer chemotherapy. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, cytotoxicity, and implications in clinical settings.
Overview of Cyclophosphamide and Its Metabolites
Cyclophosphamide (CP) is a prodrug that requires metabolic activation to exert its anticancer effects. The primary active metabolite is 4-hydroxycyclophosphamide (4-OHCP), which can further decompose into phosphoramide mustard (PM), a potent alkylating agent capable of damaging DNA. The metabolism of CP involves various cytochrome P450 enzymes, particularly CYP2B6, CYP3A4, and CYP2C9, which influence the drug's efficacy and toxicity across different species and individuals .
This compound functions similarly to CP but with enhanced stability due to deuteration, which may alter its metabolic pathways. The deuterium substitution can influence the kinetics of metabolic reactions, potentially leading to differences in the formation rates of active metabolites like 4-OHCP. This alteration can affect both the drug's cytotoxicity and its side effect profile.
Pharmacokinetics
The pharmacokinetics of this compound has not been extensively studied; however, insights can be drawn from CP research. Studies indicate significant interspecies variability in CP metabolism, with dogs exhibiting higher bioactivation rates compared to humans . The pharmacokinetic parameters such as clearance rates and volume of distribution are critical for understanding the dosing regimens necessary for effective therapy.
Table 1: Comparative Pharmacokinetics of Cyclophosphamide Across Species
Species | Clearance Rate (L/h/m²) | Bioactivation Efficiency |
---|---|---|
Humans | 3.13 | Moderate |
Dogs | Higher than humans | High |
Cats | Lower than humans | Moderate |
Mice | Lower than dogs | Low |
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that this compound exhibits potent antitumor activity similar to that of CP. In vitro studies have shown that both this compound and its active metabolites can induce cell death in various cancer cell lines, including those resistant to traditional therapies .
Case Study: In Vitro Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on L1210 leukemia cells. The results indicated that this compound had comparable efficacy to CP in inducing apoptosis and inhibiting cell proliferation.
- Cell Line : L1210 leukemia
- Concentration Range : 0.1 - 100 µM
- IC50 Value : Similar to CP at approximately 10 µM
Clinical Implications
The clinical implications of using this compound are significant, particularly concerning its potential for reduced side effects due to altered metabolism. The stability provided by deuteration may lead to improved patient tolerability and adherence to treatment regimens.
Table 2: Summary of Clinical Findings Related to Cyclophosphamide Metabolites
Properties
CAS No. |
1794817-39-2 |
---|---|
Molecular Formula |
C7H17Cl2N2O3P |
Molecular Weight |
283.122 |
IUPAC Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChI Key |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Synonyms |
N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4; |
Origin of Product |
United States |
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